2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Kinase inhibition VEGFR2/KDR Structure-activity relationship

This compound features a 2-methoxyphenoxyacetamide core linked to a 5-(thiophen-3-yl)pyridin-3-yl methanamine moiety—a scaffold architecturally distinct from oxazole- and sulfonamide-linked kinase inhibitor analogs. With no public SAR data disclosed, it serves as a proprietary diversity element for building kinase selectivity profiles, enabling exploration of the thiophen-3-yl-pyridin-3-yl-methyl pharmacophore with a flexible phenoxyacetamide tail. Ideal for academic screening centers and biotech teams investigating VEGFR2 (KDR), CHK2, and related kinase targets in pre-competitive SAR programs. Lead-like properties: MW 354.42, tPSA ~80 Ų.

Molecular Formula C19H18N2O3S
Molecular Weight 354.42
CAS No. 1795190-77-0
Cat. No. B2457721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
CAS1795190-77-0
Molecular FormulaC19H18N2O3S
Molecular Weight354.42
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
InChIInChI=1S/C19H18N2O3S/c1-23-17-4-2-3-5-18(17)24-12-19(22)21-10-14-8-16(11-20-9-14)15-6-7-25-13-15/h2-9,11,13H,10,12H2,1H3,(H,21,22)
InChIKeyZQWNEVYQLNEFEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Baseline for 2-(2-Methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1795190-77-0)


2-(2-Methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1795190-77-0) is a synthetic small molecule (molecular weight 354.42, formula C19H18N2O3S) featuring a phenoxyacetamide core linked to a 5-(thiophen-3-yl)pyridin-3-yl methanamine moiety [1]. This compound belongs to the broader class of N-((5-(heteroaryl)pyridin-3-yl)methyl)acetamide derivatives, a scaffold that has appeared in kinase-focused compound libraries and patent disclosures targeting VEGFR2 (KDR), CHK2, and other kinases [2]. As of the latest literature and database review, no peer-reviewed primary research papers or granted patents specifically reporting quantitative biological activity data for this exact compound were identified in authoritative public databases (PubMed, ChEMBL, BindingDB, PubChem BioAssay) [3].

Why Broad In-Class Substitution of 2-(2-Methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide Is Not Supported


Within the N-((5-(heteroaryl)pyridin-3-yl)methyl)acetamide chemotype, minor structural variations produce substantial differences in kinase selectivity profiles. For example, the closely related N-{4-phenyl-2-[5-(thiophen-3-yl)pyridin-3-yl]-1,3-oxazol-5-yl}acetamide scaffold shows an IC50 of 186 nM against KDR (VEGFR2), while simple replacement of the oxazole with a pyridine or alteration of the substitution pattern on the phenoxyacetamide side chain can shift potency by orders of magnitude or redirect target engagement entirely [1]. The 2-methoxyphenoxy group in the target compound introduces a specific hydrogen-bond acceptor and steric profile distinct from the 4-carboxamidophenyl or pyridin-3-yl substituents found in the nearest published analogs [2]. Consequently, generic procurement of any N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide congener cannot replicate the exact biochemical fingerprint of this compound. However, because no quantitative structure-activity relationship (SAR) data for the target compound itself has been disclosed in the public domain, the precise magnitude of its differentiation from the closest analogs cannot currently be quantified [3].

Quantitative Differentiation Evidence Inventory for 2-(2-Methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide


Structural Differentiation from the Closest Disclosed KDR Inhibitor Analog

The most structurally proximate publicly disclosed analog with quantitative kinase data is N-{4-phenyl-2-[5-(thiophen-3-yl)pyridin-3-yl]-1,3-oxazol-5-yl}acetamide (BDBM5312), which inhibits KDR (VEGFR2) with an IC50 of 186 nM [1]. The target compound replaces the central oxazole ring with a simple acetamide linkage and substitutes the 4-phenyl group with a 2-methoxyphenoxy moiety. This eliminates the planar, π-stacking oxazole while introducing a rotatable ether oxygen capable of acting as a hydrogen-bond acceptor. In the related CHK2 inhibitor series (5-(hetero)aryl-3-(4-carboxamidophenyl)-2-aminopyridines), analogous 5-(thiophen-3-yl)pyridin-3-yl substitution variants showed IC50 shifts of >10-fold depending on the pendant amide substituent [2]. No direct head-to-head experimental comparison involving the target compound is available in the public domain.

Kinase inhibition VEGFR2/KDR Structure-activity relationship

Physicochemical Property Profile Relative to the Closest Cataloged Acetamide Congener

The target compound (MW 354.42, C19H18N2O3S, S+O heteroatom count = 5, rotatable bonds = 7) can be compared to the commercially cataloged analog 2-(thiophen-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide (CAS 1798674-35-7, MW 314.4, C16H14N2OS2) . The target compound contains an additional 2-methoxyphenoxy group in place of a thiophen-3-yl ring, resulting in a molecular weight increase of ~40 Da, higher polar surface area (predicted tPSA ~80 Ų vs. ~58 Ų for the comparator), and one additional hydrogen-bond acceptor (the methoxy oxygen). These differences shift the molecule toward improved aqueous solubility potential (lower logP predicted for the target) while maintaining compliance with Lipinski's Rule of Five. However, no experimentally measured logP, solubility, or permeability data have been publicly reported for either compound [1].

Physicochemical properties Drug-likeness Lead optimization

Patent Landscape Positioning Versus Disclosed Kinase Inhibitor Chemotypes

Patent document WO 2010/046639 and related filings (e.g., US 8,609,708) disclose 5-(heteroaryl)pyridin-3-yl methanamine derivatives as kinase inhibitors, with exemplified compounds showing IC50 values as low as 160 nM against specific CYP isoforms and sub-100 nM activity against KDR [1]. The target compound's 2-methoxyphenoxyacetamide side chain is not explicitly claimed or exemplified in these patent families, which focus on sulfonamide, carboxamide, and heteroaryl-substituted variants. A broader patent class (pyridin-3-yl derivatives, Formula I, EP/JP/US families) encompasses the thiophen-3-yl-pyridin-3-yl-methyl core but does not specifically enumerate the 2-methoxyphenoxy substitution pattern [2]. This gap indicates that the target compound occupies a distinct, under-explored region of chemical space within the crowded kinase inhibitor patent landscape, potentially offering freedom-to-operate advantages for certain research applications, though its freedom-to-operate status must be verified by a qualified patent attorney.

Patent analysis Kinase inhibitors Chemical知识产权

Research Application Scenarios for 2-(2-Methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide Based on Current Evidence


Kinase Selectivity Profiling Panel as a Structurally Distinct Chemotype Control

The compound's 2-methoxyphenoxyacetamide scaffold is architecturally distinct from the oxazole-linked and sulfonamide-linked analogs for which KDR and CHK2 inhibition data exist [1]. It can serve as a diversity element in a broader kinase profiling panel, enabling researchers to probe whether the thiophen-3-yl-pyridin-3-yl-methyl core retains activity when coupled to a flexible phenoxyacetamide tail. This application is relevant for academic screening centers and biotech companies building structure-activity relationship (SAR) datasets around the 5-(heteroaryl)pyridin-3-yl pharmacophore.

Physicochemical Property Benchmarking in Phenoxyacetamide Lead Optimization

The predicted tPSA of ~80 Ų and molecular weight of 354.42 place this compound in a favorable lead-like space compared to the simpler thiophene analog (tPSA ~58 Ų, MW 314.4) [1]. Medicinal chemistry teams optimizing solubility-permeability trade-offs in the phenoxyacetamide series can use this compound as a reference point to understand how a 2-methoxyphenoxy group modulates physicochemical parameters relative to smaller heteroaryl substituents.

Freedom-to-Operate Exploration in Pre-Competitive Kinase Inhibitor Research

The compound appears to fall outside the explicitly exemplified chemical space of major kinase inhibitor patent families claiming 5-(thiophen-3-yl)pyridin-3-yl methanamine derivatives [1]. Organizations conducting pre-competitive or early-stage kinase research may find value in this compound as a structurally novel starting point that potentially avoids crowded patent space, although formal freedom-to-operate analysis by a patent professional is essential before any commercial development.

Quote Request

Request a Quote for 2-(2-methoxyphenoxy)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.